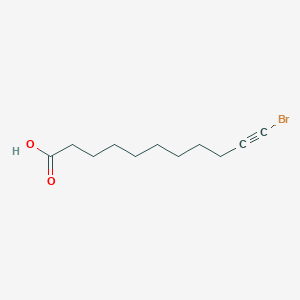

11-bromoundec-10-ynoic Acid

Übersicht

Beschreibung

11-bromoundec-10-ynoic acid, also known as 11-BrUndec-10-Ynoic Acid (11-BrU), is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a derivative of undecylenic acid and is commonly used as a tool for studying protein-protein interactions.

Wirkmechanismus

The mechanism of action of 11-BrU involves the covalent modification of cysteine residues in proteins. The resulting adducts can then be used to crosslink interacting proteins, which can be visualized using techniques such as SDS-PAGE and Western blotting. This technique has been shown to be highly specific and can be used to identify even weak protein-protein interactions.

Biochemische Und Physiologische Effekte

The biochemical and physiological effects of 11-BrU are largely dependent on the proteins being studied. However, it has been shown to be a highly specific and effective tool for studying protein-protein interactions. Additionally, it has been shown to be non-toxic to cells at concentrations typically used in experiments.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of 11-BrU is its specificity for cysteine residues in proteins. This makes it a highly effective tool for studying protein-protein interactions. Additionally, it is non-toxic to cells at concentrations typically used in experiments. However, one of the limitations of 11-BrU is that it can only be used to study proteins that contain cysteine residues. Additionally, it can be difficult to interpret results from experiments using 11-BrU, as the covalent modification of cysteine residues can affect protein function.

Zukünftige Richtungen

There are several future directions for research involving 11-BrU. One potential area of study is the development of new techniques for visualizing protein-protein interactions using 11-BrU. Additionally, researchers may explore the use of 11-BrU in studying interactions between proteins and other biomolecules, such as nucleic acids. Finally, there is potential for the development of new derivatives of 11-BrU that can be used to study specific protein-protein interactions.

Wissenschaftliche Forschungsanwendungen

11-BrU has been widely used as a tool for studying protein-protein interactions. It works by covalently modifying cysteine residues in proteins, which can then be used to crosslink interacting proteins. This technique, known as the covalent trapping method, has been used to study a wide range of protein-protein interactions, including those involved in cell signaling, DNA repair, and viral infection.

Eigenschaften

CAS-Nummer |

13030-63-2 |

|---|---|

Produktname |

11-bromoundec-10-ynoic Acid |

Molekularformel |

C11H17BrO2 |

Molekulargewicht |

261.15 g/mol |

IUPAC-Name |

11-bromoundec-10-ynoic acid |

InChI |

InChI=1S/C11H17BrO2/c12-10-8-6-4-2-1-3-5-7-9-11(13)14/h1-7,9H2,(H,13,14) |

InChI-Schlüssel |

QLHALQHHPFSYOE-UHFFFAOYSA-N |

SMILES |

C(CCCCC(=O)O)CCCC#CBr |

Kanonische SMILES |

C(CCCCC(=O)O)CCCC#CBr |

Synonyme |

11-BroMo-10-undecynoic acid |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.